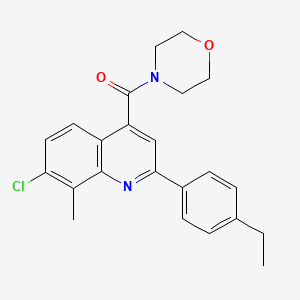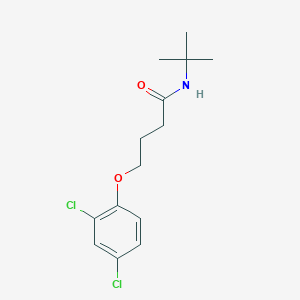
N-(tert-butyl)-4-(2,4-dichlorophenoxy)butanamide
Übersicht
Beschreibung
N-(tert-butyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as BAY 94-8862, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective and potent inhibitors of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological and pathological processes.
Wirkmechanismus
BAY 94-8862 selectively and potently inhibits the N-(tert-butyl)-4-(2,4-dichlorophenoxy)butanamide ion channel by binding to a specific site on the channel. This inhibition leads to a decrease in the influx of calcium ions into the cell, which in turn leads to a reduction in the activity of various downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 94-8862 has been shown to have various biochemical and physiological effects in preclinical studies. Some of the notable effects include:
1. Reduction in pain sensitivity: BAY 94-8862 has been shown to reduce pain sensitivity in various animal models of chronic pain.
2. Relaxation of airway smooth muscle: BAY 94-8862 has been shown to relax airway smooth muscle in preclinical studies, which may have implications for the treatment of respiratory diseases.
3. Reduction in cartilage degradation: BAY 94-8862 has been shown to reduce the degradation of cartilage in preclinical studies of osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 94-8862 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective and potent inhibition of N-(tert-butyl)-4-(2,4-dichlorophenoxy)butanamide: BAY 94-8862 is a highly selective and potent inhibitor of the this compound channel, which makes it an ideal tool for studying the physiological and pathological roles of this channel.
2. Availability of optimized synthesis methods: The synthesis of BAY 94-8862 has been optimized and improved over the years, which makes it readily available for lab experiments.
Some of the limitations of BAY 94-8862 for lab experiments include:
1. Limited solubility: BAY 94-8862 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
2. Lack of human clinical data: While BAY 94-8862 has shown promising results in preclinical studies, there is a lack of human clinical data on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of BAY 94-8862. Some of the notable directions include:
1. Clinical trials in humans: The safety and efficacy of BAY 94-8862 need to be evaluated in human clinical trials to determine its potential as a therapeutic agent.
2. Development of more potent and selective N-(tert-butyl)-4-(2,4-dichlorophenoxy)butanamide inhibitors: The development of more potent and selective this compound inhibitors may lead to the discovery of novel therapeutic agents for various diseases and conditions.
3. Elucidation of the physiological and pathological roles of this compound: The study of this compound and its role in various physiological and pathological processes is an active area of research, and the use of BAY 94-8862 may provide valuable insights into the function of this channel.
Wissenschaftliche Forschungsanwendungen
BAY 94-8862 has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the notable research areas include:
1. Pain management: N-(tert-butyl)-4-(2,4-dichlorophenoxy)butanamide channels are involved in the transmission of pain signals, and the inhibition of these channels by BAY 94-8862 has shown promising results in preclinical studies for the treatment of chronic pain.
2. Respiratory diseases: this compound channels play a crucial role in regulating airway smooth muscle tone, and the inhibition of these channels by BAY 94-8862 has shown potential for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
3. Osteoarthritis: this compound channels are involved in the development of osteoarthritis, and the inhibition of these channels by BAY 94-8862 has shown promising results in preclinical studies for the treatment of this condition.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c1-14(2,3)17-13(18)5-4-8-19-12-7-6-10(15)9-11(12)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVTWICQXKWEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



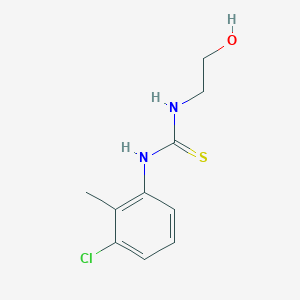
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4715274.png)
![methyl 2-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4715277.png)
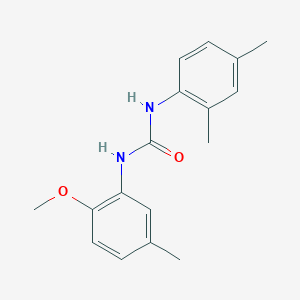
![2-{1-isopropyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4715306.png)
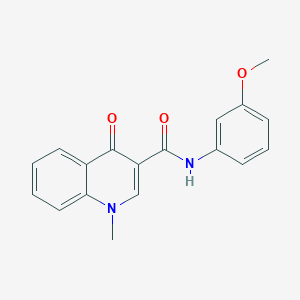
![3-methyl-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4715326.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4715334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4715339.png)
![1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4715340.png)
![ethyl 2-nitro-3-[(2,3,4-trifluorophenyl)amino]acrylate](/img/structure/B4715354.png)
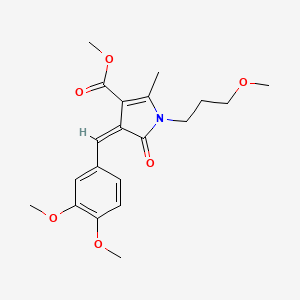
![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B4715367.png)
